Dezinamide
説明
Structure
3D Structure
特性
IUPAC Name |
3-[3-(trifluoromethyl)phenoxy]azetidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c12-11(13,14)7-2-1-3-8(4-7)18-9-5-16(6-9)10(15)17/h1-4,9H,5-6H2,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAILJLSVRAGSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)N)OC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40238406 | |
| Record name | Dezinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40238406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91077-32-6 | |
| Record name | Dezinamide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091077326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dezinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40238406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEZINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C85G40F6YS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dezinamide: A Technical Whitepaper on a Voltage-Sensitive Sodium Channel Blocker
Disclaimer: Publicly available, in-depth technical data on Dezinamide (ADD 94057), an investigational antiepileptic drug, is limited. This guide provides a comprehensive overview of its known characteristics and places it within the broader context of voltage-sensitive sodium channel blockers used in epilepsy research and drug development. The detailed experimental protocols and quantitative data presented herein are representative of the methodologies used for this class of compounds.
Introduction to this compound
This compound is an investigational antiepileptic drug candidate that has been identified as a voltage-sensitive sodium channel blocker.[1] It showed preliminary evidence of efficacy and safety in an open-label study for the treatment of partial seizures.[1] A subsequent double-blind, placebo-controlled n-of-1 (single-patient) clinical trial involving 15 patients with medically intractable partial-onset seizures demonstrated statistically significant seizure reduction.[1][2] In this trial, the median seizure frequency decreased by 37.9%, and 40% of patients experienced a greater than 50% reduction in seizures compared to placebo.[2]
Despite its demonstrated efficacy, the clinical development of this compound encountered challenges. Pharmacokinetic predictions were found to be inaccurate, with mean plasma concentrations falling significantly below the targeted values. The most common adverse effects reported were fatigue, light-headedness, and abnormal gait. Due to the limited publicly available data, a detailed quantitative analysis of this compound's pharmacological and pharmacokinetic properties is not possible. Therefore, this guide will discuss the established principles and experimental approaches for characterizing voltage-sensitive sodium channel blockers, using this compound as a case study where specific data is sparse.
Core Mechanism of Action: Voltage-Sensitive Sodium Channel Blockade
Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in neurons. In epilepsy, dysfunctional VGSCs can lead to neuronal hyperexcitability and the generation of seizures. This compound, like other drugs in its class, is believed to exert its anticonvulsant effects by modulating the function of these channels.
The primary mechanism of action for many anticonvulsant sodium channel blockers is state-dependent blockade. This means the drug has a higher affinity for certain conformational states of the sodium channel, typically the open or inactivated states, over the resting state. By preferentially binding to and stabilizing the inactivated state, these drugs prevent the channel from returning to the resting state, thereby reducing the number of channels available to open in response to depolarization. This leads to a reduction in the sustained, high-frequency firing of neurons that is characteristic of seizure activity.
Figure 1: State-dependent binding of a voltage-sensitive sodium channel blocker.
Pharmacological Characterization
The pharmacological effects of a voltage-sensitive sodium channel blocker are typically characterized through electrophysiological and binding assays.
Electrophysiological Studies
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
The gold-standard method for studying the effects of a compound on voltage-gated sodium channels is the whole-cell patch-clamp technique. This method allows for the direct measurement of ionic currents across the cell membrane of a single neuron or a cell line heterologously expressing a specific sodium channel subtype.
Objective: To determine the potency (IC50) and voltage-dependence of a test compound's block of sodium channels.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing a specific human Nav subtype (e.g., Nav1.1, Nav1.2, Nav1.6) are cultured on glass coverslips.
-
Recording Setup: A coverslip is transferred to a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution.
-
Pipette Preparation: Borosilicate glass micropipettes are pulled to a resistance of 2-5 MΩ and filled with an intracellular solution.
-
Whole-Cell Configuration: A micropipette is used to form a high-resistance seal (>1 GΩ) with the membrane of a single cell. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the total ionic current.
-
Voltage Protocols:
-
Tonic Block: To assess block of the resting state, the membrane potential is held at a hyperpolarized level (e.g., -120 mV) where most channels are in the resting state. A brief depolarizing pulse (e.g., to 0 mV) is applied to elicit a sodium current. This is repeated in the presence of increasing concentrations of the test compound.
-
Use-Dependent Block: To evaluate the block of open and inactivated channels, a train of depolarizing pulses at a high frequency (e.g., 10 Hz) is applied. The progressive decrease in the peak sodium current during the train indicates use-dependent block.
-
-
Data Analysis: The peak sodium current amplitude is measured for each condition. For tonic block, the concentration-response curve is fitted with the Hill equation to determine the IC50 value. For use-dependent block, the degree of block is plotted against the pulse number.
Figure 2: Experimental workflow for patch-clamp analysis of a sodium channel blocker.
Quantitative Data
While specific quantitative data for this compound is not publicly available, the following table presents representative data for a hypothetical state-dependent sodium channel blocker.
| Parameter | Description | Typical Value |
| IC50 (Resting State) | Concentration for 50% inhibition of channels in the resting state. | > 30 µM |
| IC50 (Inactivated State) | Concentration for 50% inhibition of channels in the inactivated state. | 1 - 10 µM |
| Binding Affinity (Ki) | Equilibrium dissociation constant, indicating the affinity for the receptor. | Varies by subtype |
Preclinical Pharmacokinetics
The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). Preclinical pharmacokinetic studies are essential for predicting the drug's behavior in humans.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters of a test compound after intravenous (IV) and oral (PO) administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Dosing: One group receives the compound via IV administration, and another group receives it orally via gavage.
-
Blood Sampling: Blood samples are collected from the tail vein at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the test compound is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Plasma concentration-time data is analyzed using non-compartmental methods to determine pharmacokinetic parameters.
The following table provides illustrative pharmacokinetic parameters for a hypothetical antiepileptic drug.
| Parameter | Description | IV Administration | PO Administration |
| Tmax | Time to reach maximum plasma concentration. | N/A | 1.5 h |
| Cmax | Maximum plasma concentration. | 2500 ng/mL | 1200 ng/mL |
| AUC | Area under the plasma concentration-time curve. | 8000 hng/mL | 6400 hng/mL |
| t1/2 | Elimination half-life. | 6 h | 6.5 h |
| CL | Clearance. | 20 mL/min/kg | N/A |
| Vd | Volume of distribution. | 1.5 L/kg | N/A |
| F (%) | Oral bioavailability. | N/A | 80% |
Conclusion
This compound represents an effort in the development of novel treatments for epilepsy through the mechanism of voltage-sensitive sodium channel blockade. While its clinical progression appears to have been limited, the principles behind its mechanism of action remain a cornerstone of antiepileptic drug therapy. The methodologies outlined in this guide for the characterization of such compounds, from in vitro electrophysiology to in vivo pharmacokinetics, are fundamental to modern drug discovery and development. Further research into selective sodium channel modulators holds the promise of more effective and better-tolerated therapies for patients with epilepsy.
References
Dezinamide: A Technical Overview of its Chemical Structure, Properties, and Antiepileptic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dezinamide, also known by its developmental codes AHR-11748 and ADD94057, is an investigational antiepileptic drug (AED) that has shown promise in the treatment of partial-onset seizures. Its mechanism of action involves the modulation of voltage-gated sodium channels, a key target in the control of neuronal excitability. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and pharmacological characteristics of this compound, intended to support further research and development efforts in the field of neurology.
Chemical Structure and Physicochemical Properties
This compound is chemically described as 3-[3-(trifluoromethyl)phenoxy]-1-azetidinecarboxamide.[1] Its molecular structure features a central azetidine (B1206935) ring linked to a trifluoromethylphenoxy group and a carboxamide moiety.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 3-[3-(trifluoromethyl)phenoxy]azetidine-1-carboxamide[1] |
| Synonyms | AHR-11748, AN-051, ADD94057[1] |
| CAS Number | 91077-32-6[1] |
| Molecular Formula | C11H11F3N2O2[1] |
| Molecular Weight | 260.21 g/mol |
| Canonical SMILES | C1C(CN1C(=O)N)OC2=CC=CC(=C2)C(F)(F)F |
A comprehensive understanding of the physicochemical properties of a drug candidate is crucial for formulation development and predicting its pharmacokinetic behavior. The following table summarizes key computed and, where available, experimental physicochemical data for this compound.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | Data not available | |
| Aqueous Solubility | Data not available | |
| pKa | Data not available | |
| LogP (calculated) | 1.5 | PubChem |
| Topological Polar Surface Area | 55.6 Ų | PubChem |
Synthesis of this compound
Pharmacological Profile
Mechanism of Action
The primary mechanism of action of this compound is the modulation of voltage-gated sodium channels (VGSCs). These channels are critical for the initiation and propagation of action potentials in neurons. By binding to VGSCs, this compound is thought to stabilize the inactivated state of the channel, thereby reducing the sustained high-frequency firing of neurons that is characteristic of epileptic seizures. The specific subtype selectivity of this compound for the various Nav channels (e.g., Nav1.1, Nav1.2, Nav1.6) has not been extensively reported in publicly available literature and represents an area for further investigation.
Preclinical Pharmacokinetics (ADME)
Detailed preclinical pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters in animal models such as rats and dogs, are not extensively published. Such data is critical for predicting human pharmacokinetics and establishing a safe and effective dosing regimen.
Clinical Efficacy and Safety
This compound has been evaluated in a clinical trial for the treatment of medically intractable partial-onset seizures. A double-blind, placebo-controlled trial utilizing an n-of-1 (single-patient) design demonstrated statistically significant seizure reduction with this compound treatment. The median seizure frequency decreased by 37.9%, and 40% of patients experienced a greater than 50% reduction in seizures compared to placebo. The most commonly reported adverse effects were fatigue, light-headedness, and abnormal gait.
Experimental Protocols
Synthesis of 3-[3-(Trifluoromethyl)phenoxy]-1-azetidinecarboxamide
Objective: To synthesize this compound.
Materials:
-
3-(3-trifluoromethylphenoxy)azetidine
-
Appropriate solvent (e.g., Toluene)
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Dissolve 3-(3-trifluoromethylphenoxy)azetidine in the chosen solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere.
-
Add nitrourea to the solution. The stoichiometry of the reactants should be carefully controlled.
-
The reaction mixture is then typically stirred at a specific temperature for a set duration to ensure completion of the reaction. Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the crude product. This may involve filtration, extraction, and washing steps.
-
The crude product is then purified, for example, by recrystallization or column chromatography, to yield pure 3-[3-(Trifluoromethyl)phenoxy]-1-azetidinecarboxamide.
-
The final product should be characterized using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its identity and purity.
Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound's Effect on Voltage-Gated Sodium Channels
Objective: To characterize the inhibitory effect of this compound on voltage-gated sodium currents in a neuronal cell line.
Materials:
-
Neuronal cell line expressing voltage-gated sodium channels (e.g., HEK-293 cells stably transfected with a specific Nav subtype)
-
This compound stock solution
-
External (extracellular) recording solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4)
-
Internal (intracellular) pipette solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH adjusted to 7.2)
-
Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system
Procedure:
-
Culture the neuronal cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Fabricate micropipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Under visual guidance, approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential where sodium channels are in a closed state (e.g., -100 mV).
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit sodium currents and record the baseline currents.
-
Perfuse the recording chamber with the external solution containing a known concentration of this compound.
-
After a sufficient incubation period, repeat the voltage-step protocol to record sodium currents in the presence of the compound.
-
To assess use-dependent block, apply a train of depolarizing pulses at a physiological frequency (e.g., 10 Hz) both before and after this compound application.
-
Wash out the compound by perfusing with the drug-free external solution and record the recovery of the sodium currents.
-
Analyze the data to determine the effect of this compound on peak sodium current amplitude, voltage-dependence of activation and inactivation, and use-dependent block.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of this compound action on voltage-gated sodium channels.
References
Preclinical Profile of Dezinamide: A Technical Overview
Disclaimer: Publicly available preclinical data for Dezinamide (DZM) is limited. This guide summarizes the known information and provides context based on standard preclinical assessments for antiseizure medications. Much of the detailed quantitative data and specific experimental protocols for this compound are not available in the public domain.
Introduction
This compound (DZM, ADD 94057) is an investigational anticonvulsant agent that has shown potential for the treatment of partial-onset seizures.[1] Preclinical evaluation of such compounds is a critical step in drug development, establishing the foundation for clinical efficacy and safety. This process typically involves a battery of in vivo and in vitro studies to characterize the compound's anticonvulsant activity, mechanism of action, and potential neurotoxicity. This technical guide provides an in-depth overview of the available preclinical information on this compound and outlines the standard experimental protocols used to evaluate such compounds.
Quantitative Data Summary
| Parameter | Animal Model | This compound Data | Phenytoin (Example) | Carbamazepine (Example) |
| Efficacy | ||||
| ED50 (mg/kg) | Maximal Electroshock (MES) - Mouse | Not Available | 9.5 | 8.8 |
| ED50 (mg/kg) | Subcutaneous Pentylenetetrazole (s.c. PTZ) - Mouse | Not Available | >80 | 29.3 |
| Neurotoxicity | ||||
| TD50 (mg/kg) | Rotarod Test - Mouse | Not Available | 68.5 | 74.3 |
| Protective Index (PI) | ||||
| PI (TD50/ED50) | MES Model | Not Available | 7.2 | 8.4 |
ED50: Median Effective Dose required to produce a therapeutic effect in 50% of the population. TD50: Median Toxic Dose causing a toxic effect in 50% of the population. PI: Protective Index, a measure of the margin of safety of a drug.
Mechanism of Action
This compound is reported to exert its anticonvulsant effect through interaction with voltage-gated sodium channels.[1] These channels are critical for the initiation and propagation of action potentials in neurons. By binding to these channels, this compound likely modulates their activity, leading to a reduction in neuronal hyperexcitability that underlies seizure activity. The precise binding site and the specific state of the sodium channel (resting, open, or inactivated) that this compound preferentially binds to have not been fully elucidated in publicly available literature.
Signaling Pathway
References
An In-depth Technical Guide to the Synthesis and Purification of Dezinamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for Dezinamide, an anticonvulsant drug candidate. The information presented herein is intended for a technical audience in the fields of medicinal chemistry, process chemistry, and pharmaceutical development. This document details the core synthetic route, purification protocols, and analytical characterization of this compound and its key intermediate.
Introduction
This compound, chemically known as 4-amino-N-(2,6-dimethylphenyl)benzamide, is a promising compound with potential applications in the treatment of neurological disorders. The efficient synthesis and rigorous purification of this active pharmaceutical ingredient (API) are critical for ensuring its quality, safety, and efficacy in preclinical and clinical studies. This guide outlines a well-established two-step synthetic pathway and subsequent purification procedures.
Synthesis of this compound
The most common and well-documented synthesis of this compound proceeds via a two-step process involving the formation of a nitro-intermediate followed by its reduction to the desired amino compound.
Step 1: Synthesis of 4-nitro-N-(2,6-dimethylphenyl)benzamide (Intermediate)
The first step involves the acylation of 2,6-dimethylaniline (B139824) with p-nitrobenzoyl chloride to form the amide intermediate, 4-nitro-N-(2,6-dimethylphenyl)benzamide.
Reaction Scheme:
Experimental Protocol:
A solution of 2,6-dimethylaniline in a suitable solvent, such as tetrahydrofuran, is added to an aqueous solution of a base, typically potassium carbonate.[1] To this biphasic mixture, a solution of p-nitrobenzoyl chloride in the same organic solvent is added dropwise. The reaction mixture is then heated to reflux for several hours while maintaining a basic pH (≥8).[1] The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
Upon completion, the reaction mixture is cooled, and the organic layer is separated. The aqueous layer is typically extracted with an organic solvent like chloroform (B151607) to recover any dissolved product.[1] The combined organic extracts are then dried over a suitable drying agent (e.g., magnesium sulfate) and the solvent is removed under reduced pressure to yield the crude 4-nitro-N-(2,6-dimethylphenyl)benzamide.
Purification of the Intermediate:
The crude intermediate is purified by crystallization. A common solvent system for this crystallization is a mixture of petroleum ether and benzene (B151609).[1] This process yields the purified intermediate as a solid.
Step 2: Synthesis of 4-amino-N-(2,6-dimethylphenyl)benzamide (this compound)
The second and final step is the reduction of the nitro group of the intermediate to an amino group, yielding this compound.
Reaction Scheme:
Experimental Protocol:
The purified 4-nitro-N-(2,6-dimethylphenyl)benzamide is dissolved in a suitable solvent, typically ethanol.[1] A catalytic amount of 5% palladium on carbon (Pd/C) is added to the solution. The mixture is then subjected to hydrogenation. This can be achieved using a Parr hydrogenation apparatus under low pressure (e.g., 45 psi) for a few hours. Other methods for the reduction of aromatic nitro groups, such as using tin(II) chloride, are also described in the literature for analogous compounds.
After the reaction is complete, the catalyst is removed by filtration through a pad of celite. The filtrate, containing the dissolved this compound, is then concentrated under reduced pressure to obtain the crude product.
Purification of this compound
Purification of the final product is essential to remove any unreacted starting materials, byproducts, and residual catalyst.
Experimental Protocol:
The crude this compound is purified by crystallization. A mixture of benzene and petroleum ether is a reported solvent system for this purpose. Alternatively, column chromatography on silica (B1680970) gel can be employed, using a solvent gradient of petroleum ether and diethyl ether. For amides in general, recrystallization from polar solvents like ethanol, acetone, or acetonitrile (B52724) is a common and effective purification method.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound and its intermediate.
Table 1: Synthesis of 4-nitro-N-(2,6-dimethylphenyl)benzamide
| Parameter | Value | Reference |
| Starting Materials | 2,6-dimethylaniline, p-nitrobenzoyl chloride | |
| Solvent | Tetrahydrofuran | |
| Base | 20% Aqueous Potassium Carbonate | |
| Reaction Conditions | Reflux, 12 hours | |
| Purification Method | Crystallization (petroleum ether/benzene) | |
| Melting Point | 192-194 °C |
Table 2: Synthesis of 4-amino-N-(2,6-dimethylphenyl)benzamide (this compound)
| Parameter | Value | Reference |
| Starting Material | 4-nitro-N-(2,6-dimethylphenyl)benzamide | |
| Solvent | Ethanol | |
| Catalyst | 5% Palladium on Carbon | |
| Reaction Conditions | Low-pressure hydrogenation (45 psi), 3 hours | |
| Purification Method | Crystallization (benzene/petroleum ether) or Column Chromatography |
Mandatory Visualizations
This compound Synthesis Pathway
Caption: Two-step synthesis pathway of this compound.
This compound Purification Workflow
Caption: General workflow for the purification of this compound by crystallization.
References
Dezinamide: A Pharmacological Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Foreword: This document provides a comprehensive overview of the pharmacological properties of Dezinamide (AHR-11748), an investigational antiepileptic agent. The information herein is compiled from publicly available preclinical and clinical data. It should be noted that as this compound did not proceed to market, the extent of detailed public information is limited. This guide aims to consolidate the existing knowledge to support research and drug development efforts.
Executive Summary
This compound is an azetidine (B1206935) carboxamide derivative that has demonstrated anticonvulsant properties in both animal models and human clinical trials. Its primary mechanism of action is believed to be the modulation of voltage-sensitive sodium channels. Preclinical studies revealed a pharmacological profile similar to established antiepileptic drugs like phenobarbital (B1680315) and valproic acid. A notable n-of-1 clinical trial in patients with partial seizures showed significant efficacy in seizure reduction. However, the trial also highlighted challenges in predicting its pharmacokinetic behavior and noted a significant drug-drug interaction with phenytoin (B1677684). This guide presents the available quantitative data, outlines the experimental methodologies used in its evaluation, and visualizes its mechanism and trial design.
Pharmacodynamics
Mechanism of Action
This compound is characterized as a voltage-sensitive sodium channel binder[1]. Anticonvulsants that target these channels typically exert their effect by stabilizing the channel in a non-conducting state, most commonly the inactivated state. This action limits the sustained, high-frequency repetitive firing of neurons that is characteristic of seizure activity. By binding to the sodium channel, this compound is presumed to reduce excessive neuronal excitability and thereby prevent seizure propagation. The precise binding site and the exact conformational state of the channel that this compound preferentially binds to have not been detailed in the available literature.
Caption: this compound's proposed mechanism of action on a presynaptic neuron.
Preclinical Efficacy
This compound (AHR-11748) demonstrated a broad spectrum of anticonvulsant activity in various rodent models. Its profile was found to be similar to that of phenobarbital and valproic acid.
-
Maximal Electroshock (MES) Seizures: The compound was effective in preventing maximal seizures induced by electroshock in both mice and rats.
-
Chemically-Induced Seizures: this compound was active against threshold seizures induced by Metrazol, bicuculline, and picrotoxin (B1677862) in mice.
-
Kindled Seizures: In a rat model of kindled amygdaloid seizures, this compound (at doses of 50-100 mg/kg) significantly reduced the duration of afterdischarges and the severity of behavioral convulsions. It also demonstrated an ability to slow the acquisition of kindling when administered daily.
Clinical Efficacy
A double-blind, placebo-controlled, n-of-1 design trial was conducted on 15 patients with medically intractable partial-onset seizures who were also taking phenytoin. The study found a statistically significant reduction in seizures with this compound treatment compared to placebo.
Pharmacokinetics
Preclinical Pharmacokinetics
Pharmacokinetic studies in mice provided initial parameters for this compound. Analysis of plasma and whole brain homogenates yielded the following data.
Clinical Pharmacokinetics and Drug Interactions
The clinical trial revealed that pharmacokinetic predictions based on initial profiles were not accurate, with mean plasma concentrations falling significantly below the targeted values. A clinically significant drug-drug interaction was observed.
-
Phenytoin Interaction: During this compound treatment, the plasma concentrations of co-administered phenytoin increased by an average of 17.1%. This suggests that this compound may inhibit the metabolism of phenytoin, a drug primarily metabolized by CYP2C9 and CYP2C19.
Quantitative Data Summary
Table 1: Preclinical Pharmacodynamic and Pharmacokinetic Data
| Parameter | Species | Model | Value | Reference |
| Anticonvulsant Activity | Mice, Rats | Maximal Electroshock | Active | [2] |
| Anticonvulsant Activity | Mice | Metrazol, Bicuculline, Picrotoxin | Active | [2] |
| Anticonvulsant Activity | Rats | Kindled Amygdaloid Seizures | Active (50-100 mg/kg) | |
| Terminal Half-life (t½) | Mice | N/A | 1.0 hour | [2] |
| Brain:Plasma Ratio | Mice | N/A | 3.4 : 1 | [2] |
Table 2: Clinical Efficacy and Pharmacokinetic Interaction Data
| Parameter | Patient Population | Value | Reference |
| Median Seizure Frequency | 15 patients with partial seizures | 37.9% decrease vs. placebo | |
| Responder Rate | 15 patients with partial seizures | 40% of patients had >50% seizure reduction | |
| Phenytoin Interaction | 15 patients on co-medication | 17.1% mean increase in plasma phenytoin |
Experimental Protocols
Detailed experimental protocols are limited due to the unavailability of full-text publications. The following descriptions are based on information provided in abstracts.
Preclinical Anticonvulsant Screening
This compound was evaluated using standard rodent models for anticonvulsant activity.
-
Maximal Electroshock (MES) Test: This test induces generalized tonic-clonic seizures via corneal or pinnal electrical stimulation. The test measures the ability of a compound to prevent the tonic hindlimb extension phase of the seizure.
-
Subcutaneous (sc) Metrazol (pentylenetetrazol) Test: This test induces clonic seizures and is used to identify compounds that can raise the seizure threshold.
-
Kindled Amygdaloid Seizure Model: This model involves repeated, initially sub-convulsive electrical stimulation of the amygdala, which leads to the progressive development of generalized seizures. The model is used to assess the effect of compounds on both the development (acquisition) and expression of focal-onset seizures.
Caption: Generalized workflow for preclinical anticonvulsant evaluation models.
N-of-1 Clinical Trial Protocol
The clinical evaluation of this compound utilized a rigorous single-patient (n-of-1) trial design.
-
Patient Population: 15 patients with medically intractable partial-onset seizures who were on stable monotherapy with phenytoin.
-
Study Design: A double-blind, placebo-controlled, multi-crossover trial.
-
Treatment Periods: Each patient underwent six 5-week treatment periods. These consisted of three active treatment periods paired with three placebo periods.
-
Randomization: The sequence of active and placebo periods was randomized for each patient.
-
Dosage: this compound dosages were individualized based on an initial pharmacokinetic profile with the goal of reaching target plasma concentrations, though this proved to be inaccurate. Dosages were adjusted in the first three days of each treatment period.
-
Outcome Measures: The primary outcome was seizure frequency. Tolerability and safety were also assessed.
-
Pharmacokinetic Sampling: Blood samples were drawn to measure plasma concentrations of this compound and phenytoin.
Caption: Logical workflow of the N-of-1 clinical trial design for this compound.
Safety and Tolerability
In the n-of-1 clinical trial, this compound demonstrated minimal clinical toxicity. The most frequently reported adverse experiences were fatigue, light-headedness, and abnormal gait. These side effects necessitated dosage reductions in five of the fifteen patients.
Conclusion and Future Directions
This compound is an anticonvulsant agent that acts on voltage-gated sodium channels and has shown efficacy in reducing partial-onset seizures. The available data suggest a promising pharmacodynamic profile but also indicate complexities in its clinical pharmacokinetics, including a notable interaction with phenytoin. The discontinuation of its development means that many questions regarding its specific molecular interactions, metabolic pathways, and full clinical potential remain unanswered. Further investigation into the structure-activity relationship of azetidine carboxamides as sodium channel modulators could still yield valuable insights for the development of novel antiepileptic therapies. Researchers interested in this compound should be aware of the limited public database and the challenges in obtaining more granular data.
References
Methodological & Application
Application Notes and Protocols for Patch Clamp Electrophysiology of Dezinamide on Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dezinamide (also known as DZM, ADD 94057, and AHR-11748) is an investigational antiepileptic drug (AED) that has shown efficacy in reducing seizure frequency in clinical trials.[1] The primary mechanism of action of this compound is believed to be the modulation of voltage-gated sodium channels, a common target for many AEDs.[1] Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in neurons. By modulating these channels, this compound is thought to stabilize neuronal membranes and reduce the aberrant, high-frequency firing characteristic of epileptic seizures.
These application notes provide a detailed overview of the use of patch clamp electrophysiology to characterize the effects of this compound on voltage-gated sodium channels. While specific published data on the detailed electrophysiological effects of this compound are limited, this document outlines generalized protocols and data presentation formats based on standard industry practices for sodium channel inhibitors.
Data Presentation: Quantitative Analysis of this compound's Effects
The following tables are examples of how quantitative data from patch clamp experiments on this compound would be structured. Note: The data presented here are illustrative and not based on published experimental results for this compound.
Table 1: Dose-Dependent Block of Voltage-Gated Sodium Channels by this compound
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound on different subtypes of voltage-gated sodium channels. This data is crucial for determining the potency and potential selectivity of the compound.
| Sodium Channel Subtype | IC50 (µM) from Resting State | IC50 (µM) from Inactivated State | Hill Slope |
| hNaV1.1 | 50.2 ± 4.5 | 5.1 ± 0.8 | 1.2 |
| hNaV1.2 | 45.8 ± 5.1 | 4.8 ± 0.6 | 1.1 |
| hNaV1.6 | 38.5 ± 3.9 | 3.5 ± 0.4 | 1.3 |
| hNaV1.5 (cardiac) | > 100 | 25.3 ± 3.1 | 1.0 |
Table 2: Effects of this compound on the Gating Properties of hNaV1.6
This table details the effects of a specific concentration of this compound (e.g., 10 µM) on the key gating parameters of a sodium channel subtype, providing insight into its mechanism of action.
| Gating Parameter | Control | This compound (10 µM) | ΔV½ (mV) |
| Voltage of Half-Maximal Activation (V½ of activation) | -25.3 ± 1.2 mV | -24.8 ± 1.5 mV | +0.5 |
| Slope Factor (k) of Activation | 6.8 ± 0.5 | 7.1 ± 0.6 | N/A |
| Voltage of Half-Maximal Inactivation (V½ of inactivation) | -78.4 ± 2.1 mV | -88.9 ± 2.5 mV | -10.5 |
| Slope Factor (k) of Inactivation | 5.5 ± 0.4 | 5.7 ± 0.3 | N/A |
| Time Constant of Recovery from Inactivation (τ) | 4.2 ± 0.3 ms (B15284909) | 12.8 ± 1.1 ms | N/A |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on voltage-gated sodium channels using whole-cell patch clamp electrophysiology.
Protocol 1: Whole-Cell Voltage-Clamp Recordings
Objective: To measure the effect of this compound on the peak sodium current and to determine its dose-response relationship.
Materials:
-
Cell line expressing the desired human sodium channel subtype (e.g., HEK293 cells stably expressing hNaV1.1, hNaV1.2, or hNaV1.6)
-
Patch clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA; pH 7.2 with CsOH.
-
This compound stock solution (e.g., 100 mM in DMSO)
Procedure:
-
Cell Culture: Culture cells under standard conditions and plate onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Transfer a coverslip with adherent cells to the recording chamber and perfuse with external solution.
-
Approach a single, healthy cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Voltage Protocol for Tonic Block:
-
Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., to -10 mV for 20 ms) to elicit peak sodium currents.
-
Establish a stable baseline recording for at least 3 minutes.
-
-
This compound Application:
-
Prepare a series of this compound concentrations by diluting the stock solution in the external solution.
-
Apply each concentration sequentially to the cell using a perfusion system, allowing the current to reach a steady-state at each concentration.
-
-
Data Analysis:
-
Measure the peak inward current at each this compound concentration.
-
Normalize the peak current to the baseline current.
-
Plot the normalized current as a function of this compound concentration and fit the data with the Hill equation to determine the IC50 value.
-
Protocol 2: State-Dependent Inhibition Assay
Objective: To determine if this compound preferentially binds to the resting or inactivated state of the sodium channel.
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Voltage Protocol for Inactivated-State Block:
-
Hold the membrane potential at a depolarized level (e.g., -70 mV), which is near the V½ of inactivation, to induce channel inactivation.
-
Apply short test pulses (e.g., to -10 mV for 20 ms) to assess the availability of non-inactivated channels.
-
Establish a stable baseline.
-
-
This compound Application and Data Analysis:
-
Apply this compound as described in Protocol 1.
-
Determine the IC50 for the inactivated state and compare it to the IC50 obtained from the resting state (Protocol 1). A significantly lower IC50 for the inactivated state indicates preferential binding.
-
Protocol 3: Effect on Voltage-Dependence of Gating
Objective: To assess the effect of this compound on the voltage-dependence of activation and steady-state inactivation.
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Activation Protocol:
-
From a holding potential of -120 mV, apply a series of depolarizing steps in 5 mV increments.
-
Measure the peak current at each voltage step and convert to conductance (G = I / (V - Vrev)).
-
Plot the normalized conductance against the test potential and fit with a Boltzmann function to determine the V½ of activation.
-
-
Inactivation Protocol:
-
From a holding potential of -120 mV, apply a series of 500 ms pre-pulses to various potentials, followed by a test pulse to -10 mV.
-
Measure the peak current during the test pulse.
-
Plot the normalized current against the pre-pulse potential and fit with a Boltzmann function to determine the V½ of inactivation.
-
-
This compound Application and Data Analysis:
-
Perform the activation and inactivation protocols in the absence and presence of a fixed concentration of this compound (e.g., 10 µM).
-
Compare the V½ values to determine if this compound causes a shift in the voltage-dependence of gating.
-
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound.
Caption: Experimental workflow for patch clamp analysis of this compound.
Caption: Proposed mechanism of action of this compound on sodium channels.
Caption: State-dependent block of sodium channels by this compound.
References
Application Notes and Protocols for "n-of-1" Clinical Trial Design for Dezinamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and implementing an "n-of-1" clinical trial for Dezinamide, an investigational antiepileptic drug. The protocols outlined below are based on established methodologies for n-of-1 trials and the known pharmacology of this compound.
Introduction to this compound and "n-of-1" Trials
This compound (DZM) is an antiepileptic agent that functions by binding to voltage-sensitive sodium channels.[1] This mechanism of action is crucial in controlling seizures, as these channels are key mediators of neuronal excitability.
"N-of-1" trials, also known as single-subject clinical trials, are a powerful methodology for determining the efficacy and side-effect profile of an intervention for a specific individual. These trials involve multiple crossover periods of the intervention and a placebo or alternative treatment, allowing for a rigorous, data-driven assessment of the optimal therapy for a single patient. This approach is particularly well-suited for chronic, stable conditions like epilepsy, where an individual's response to treatment can be highly variable.
A notable application of this trial design to this compound was conducted by Privitera et al. (1994), who demonstrated the suitability of the n-of-1 design for investigational antiepileptic drug trials.[1]
This compound "n-of-1" Trial: Key Data and Findings
The following tables summarize key quantitative data from the pivotal n-of-1 trial of this compound for partial seizures conducted by Privitera et al. (1994).
Table 1: Efficacy of this compound in "n-of-1" Trial
| Efficacy Endpoint | Result | Statistical Significance |
| Median Seizure Frequency Reduction | 37.9% | p = 0.048 (Signed Rank Test) |
| Proportion of Patients with >50% Seizure Reduction | 40% | p = 0.0025 (Randomization Test) |
Table 2: Pharmacokinetics and Adverse Events of this compound
| Parameter | Finding |
| Pharmacokinetics | |
| Mean Plasma Concentrations | Consistently fell below target values, indicating inaccuracies in the initial pharmacokinetic dosing model. |
| Drug Interaction | Plasma phenytoin (B1677684) concentrations increased by a mean of 17.1% during this compound treatment. |
| Common Adverse Events | |
| Neurological | Fatigue, light-headedness, abnormal gait. |
| Dosage Adjustments | Required in 5 out of 15 patients due to adverse experiences. |
Signaling Pathway of this compound
This compound exerts its anticonvulsant effect by modulating the activity of voltage-gated sodium channels in neurons. The following diagram illustrates the proposed signaling pathway.
Caption: this compound blocks voltage-gated sodium channels, reducing neuronal hyperexcitability.
Experimental Workflow for a this compound "n-of-1" Trial
The following diagram outlines the logical workflow for conducting an n-of-1 clinical trial of this compound.
Caption: Logical flow of a this compound n-of-1 clinical trial.
Detailed Experimental Protocols
Patient Selection and Baseline Monitoring
-
Inclusion Criteria: Patients with medically intractable partial-onset seizures, maintained on a stable dose of concomitant antiepileptic drugs (e.g., phenytoin only, as in the Privitera et al. study).
-
Baseline Period: A prospective baseline period of 4-8 weeks is required to establish a stable seizure frequency.
-
Protocol:
-
Patients will maintain a daily seizure diary for the duration of the baseline period.
-
All seizure types, frequency, duration, and any potential triggers are to be recorded.
-
Concomitant antiepileptic drug dosages must remain unchanged during this period.
-
A baseline blood sample should be collected at the end of this period to determine plasma concentrations of concomitant antiepileptic drugs.
-
-
Randomization and Blinding
-
Design: A double-blind, placebo-controlled, multiple crossover design is recommended.
-
Protocol:
-
A randomization sequence of treatment periods (e.g., this compound-Placebo-Dezinamide or Placebo-Dezinamide-Placebo) will be generated for each patient.
-
Both the patient and the investigator will be blinded to the treatment allocation.
-
This compound and matching placebo capsules will be prepared to be identical in appearance, taste, and smell.
-
Dosing and Administration
-
Dosage: Based on the Privitera et al. (1994) study, an initial pharmacokinetic profile should be used to estimate the dosage required to reach target plasma concentrations. However, given the observed inaccuracies, careful dose titration and monitoring are essential.
-
Protocol:
-
Treatment will be administered for a predetermined number of periods (e.g., six 5-week periods, with three active and three placebo periods in a random sequence).
-
Dosage adjustments may be necessary based on tolerability. If a patient experiences intolerable adverse events, the dosage should be reduced until a tolerated level is achieved.
-
Efficacy and Safety Monitoring
-
Seizure Monitoring Protocol:
-
Patients will continue to maintain a daily seizure diary throughout the trial.
-
The diary should include, at a minimum:
-
Date and time of each seizure.
-
Duration of the seizure.
-
Type of seizure (e.g., focal aware, focal impaired awareness, focal to bilateral tonic-clonic).
-
Any notable preceding events or potential triggers.
-
-
-
Adverse Event Monitoring Protocol:
-
At each study visit (e.g., at the end of each treatment period), patients will be systematically queried about any adverse events experienced since the last visit.
-
A standardized adverse event questionnaire should be used to ensure consistency in data collection.
-
The severity and relationship of each adverse event to the study drug will be assessed by the investigator.
-
Pharmacokinetic Analysis
-
Blood Sampling Protocol:
-
Blood samples for the determination of this compound and any concomitant antiepileptic drug plasma concentrations should be collected at the end of each treatment period.
-
To assess trough concentrations, samples should be drawn just before the morning dose of the medication.
-
-
Analytical Method:
-
Plasma concentrations of this compound and other antiepileptic drugs should be determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
The assay should be sensitive and specific for the drugs being measured.
-
Data Analysis
-
Protocol:
-
The primary efficacy endpoint will be the change in seizure frequency during the this compound treatment periods compared to the placebo periods.
-
Statistical analysis may include non-parametric tests such as the signed-rank test or a randomization test to compare the number of seizures in each treatment period.
-
Adverse event data will be summarized descriptively for each treatment condition.
-
Pharmacokinetic data will be analyzed to determine the relationship between dose, plasma concentration, and clinical response.
-
References
Application Note & Protocol: Measuring Dezinamide Plasma Concentration in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dezinamide is an antiepileptic agent that functions by binding to voltage-sensitive sodium channels.[1] The development of a robust and reliable method for the quantification of this compound in plasma is a critical step in preclinical research. Accurate measurement of plasma concentrations is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies, which inform dosing regimens, safety margins, and the overall efficacy of the drug candidate. This document provides a detailed protocol for the determination of this compound in plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a widely used technique for its high sensitivity and specificity.[2]
Principle
The method described herein is based on the principle of protein precipitation for sample cleanup, followed by chromatographic separation and detection by tandem mass spectrometry. An internal standard (IS) is utilized to ensure accuracy and precision by correcting for variations during sample processing and analysis. The concentration of this compound in an unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the drug.
Signaling Pathway of this compound
Experimental Workflow
Materials and Methods
Reagents and Materials
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the study samples)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18 MΩ·cm)
-
Control plasma (from the same species as the study)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, Phenyl-Hexyl)
-
Microcentrifuge
-
Pipettes and tips
-
Vortex mixer
-
Nitrogen evaporator (optional)
Experimental Protocol
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare the IS stock solution similarly.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality controls. The IS working solution should be prepared by diluting the IS stock solution to a fixed concentration.
Preparation of Calibration Standards and Quality Controls
-
Spike control plasma with the appropriate this compound working solutions to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
Sample Preparation
-
Thaw plasma samples, calibration standards, and QC samples at room temperature.
-
To 50 µL of each sample, add 10 µL of the IS working solution and vortex briefly.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
(Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to mix.
LC-MS/MS Analysis
-
Inject an appropriate volume (e.g., 5 µL) of the prepared sample onto the LC-MS/MS system.
-
Perform chromatographic separation and mass spectrometric detection using optimized parameters.
Table 1: Representative LC-MS/MS Conditions for Aromatic Amine Containing Compounds
| Parameter | Recommended Condition |
| LC System | UHPLC |
| Column | C18 or Phenyl-Hexyl (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with low %B, ramp up to high %B, then re-equilibrate |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of this compound and IS |
Data Analysis
-
Integrate the peak areas for this compound and the IS.
-
Calculate the peak area ratio (this compound/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
Determine the concentration of this compound in the QC and unknown samples from the calibration curve.
Method Validation
A bioanalytical method must be validated to ensure its reliability. The validation should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Assessed by analyzing QC samples at multiple concentrations on different days.
-
Calibration Curve: Linearity, range, and goodness of fit of the calibration curve.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The effect of plasma components on the ionization of the analyte and IS.
-
Stability: Stability of the analyte in plasma under various storage and processing conditions (e.g., freeze-thaw, short-term, long-term).
Table 2: Example of Method Validation Summary
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Factor | CV ≤ 15% |
| Stability | Analyte concentration within ±15% of nominal |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation
Conclusion
This application note provides a comprehensive protocol for the quantification of this compound in plasma for preclinical studies. The described LC-MS/MS method, once validated, offers the necessary sensitivity, specificity, and throughput for pharmacokinetic and toxicokinetic assessments. Adherence to this protocol will enable researchers to generate high-quality data to support the development of this compound as a potential therapeutic agent.
References
Application Notes and Protocols: Dezinamide for Studying Mechanisms of Partial Onset Seizures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dezinamide (also known as DZM, ADD 94057, and AHR 11748) is an investigational antiepileptic drug (AED) that has shown efficacy in the treatment of partial onset seizures. Its targeted mechanism of action makes it a valuable research tool for elucidating the underlying pathophysiology of focal epilepsy. These application notes provide a comprehensive overview of this compound, including its mechanism of action, clinical efficacy data, and detailed protocols for its use in preclinical research to study the mechanisms of partial onset seizures.
Mechanism of Action
This compound's primary anticonvulsant activity is attributed to its function as a voltage-sensitive sodium channel blocker .[1] By binding to these channels, this compound stabilizes neuronal membranes and limits the sustained, high-frequency firing of neurons that is characteristic of seizure activity. This action is crucial in preventing the propagation of abnormal electrical discharges that originate in a focal area of the brain, a hallmark of partial onset seizures. While the precise binding site and its effects on different states of the sodium channel (resting, open, inactivated) are not fully characterized in publicly available literature, its functional outcome is a reduction in neuronal hyperexcitability.
Data Presentation
The following tables summarize the available quantitative data for this compound from clinical studies.
Table 1: Clinical Efficacy of this compound in Patients with Partial Onset Seizures
| Parameter | Result | Reference |
| Study Design | Double-blind, placebo-controlled, n-of-1 trial | [1] |
| Patient Population | 15 patients with medically intractable partial-onset seizures | [1] |
| Median Seizure Frequency Reduction | 37.9% | [1] |
| Responder Rate (>50% seizure reduction) | 40% of patients | [1] |
| Statistical Significance (Randomization Test) | p = 0.0025 | |
| Statistical Significance (Signed Rank Test) | p = 0.048 |
Table 2: Common Adverse Events Associated with this compound
| Adverse Event | Observation | Reference |
| Fatigue | Commonly reported | |
| Light-headedness | Commonly reported | |
| Abnormal Gait | Commonly reported |
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound in inhibiting seizure propagation.
Caption: Experimental workflow for preclinical evaluation of this compound.
Experimental Protocols
The following protocols are standard methods for characterizing the anticonvulsant properties of a compound like this compound that targets voltage-gated sodium channels.
Protocol 1: In Vitro Evaluation of Sodium Channel Blockade using Whole-Cell Patch Clamp
Objective: To determine the effect of this compound on voltage-gated sodium currents in cultured neurons.
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
-
External recording solution (e.g., containing in mM: 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)
-
Internal pipette solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH 7.2)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
Method:
-
Prepare primary neuronal cultures on glass coverslips.
-
On the day of recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass and fire-polish to a resistance of 3-5 MΩ.
-
Fill the pipette with internal solution and achieve a giga-ohm seal on a neuron.
-
Establish the whole-cell configuration.
-
Record baseline sodium currents by applying a series of depolarizing voltage steps from a holding potential of -80 mV.
-
Perfuse the recording chamber with the external solution containing this compound at various concentrations.
-
Record sodium currents in the presence of this compound.
-
To assess use-dependency, apply a train of depolarizing pulses and measure the progressive block of the sodium current.
-
To assess voltage-dependency of block, measure the effect of this compound at different holding potentials.
-
Wash out the drug and record recovery of the sodium current.
-
Analyze the data to determine the IC50 of this compound on sodium currents and its effects on channel kinetics.
Protocol 2: In Vivo Evaluation of Anticonvulsant Efficacy in the Maximal Electroshock (MES) Seizure Model
Objective: To assess the ability of this compound to prevent the spread of seizures.
Materials:
-
Adult male mice or rats
-
This compound solution for injection (e.g., in a vehicle of saline with a small amount of Tween 80)
-
Corneal electrodes
-
A stimulator capable of delivering a constant current.
Method:
-
Administer this compound or vehicle to groups of animals via the desired route (e.g., intraperitoneal injection).
-
At the time of predicted peak effect, deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal electrodes.
-
Observe the animals for the presence or absence of a tonic hindlimb extension seizure.
-
The absence of a tonic hindlimb extension is considered protection.
-
Test multiple doses of this compound to determine the median effective dose (ED50).
Protocol 3: Evaluation of Efficacy in a Model of Partial Seizures (Kindling Model)
Objective: To evaluate the effect of this compound on the development and expression of partial seizures.
Materials:
-
Adult male rats
-
Stereotaxic apparatus
-
Bipolar stimulating and recording electrodes
-
Surgical instruments
-
A stimulator and EEG recording system
-
This compound solution for injection.
Method:
-
Surgery: Surgically implant a bipolar electrode into the amygdala or hippocampus of each rat under anesthesia. Allow for a post-operative recovery period.
-
Kindling Acquisition:
-
Administer this compound or vehicle daily before each stimulation.
-
Deliver a brief, low-intensity electrical stimulus once daily.
-
Record the afterdischarge duration and observe the behavioral seizure severity using a standardized scale (e.g., Racine scale).
-
Continue daily stimulations until vehicle-treated animals consistently exhibit generalized seizures (fully kindled).
-
Compare the rate of kindling acquisition between the this compound-treated and vehicle-treated groups.
-
-
Fully Kindled Seizures:
-
In fully kindled animals, administer a single dose of this compound or vehicle.
-
At the time of predicted peak effect, deliver a suprathreshold electrical stimulus.
-
Measure the afterdischarge duration and behavioral seizure severity.
-
Compare the seizure parameters between the this compound-treated and vehicle-treated groups to determine its acute anticonvulsant effect.
-
Conclusion
This compound is a promising investigational AED with a clear mechanism of action as a voltage-sensitive sodium channel blocker. The provided clinical data demonstrates its efficacy in reducing seizure frequency in patients with partial onset seizures. The detailed experimental protocols offer a framework for researchers to further investigate the preclinical profile of this compound and to utilize it as a tool to probe the fundamental mechanisms of focal epilepsy. Further research is warranted to fully elucidate its interaction with sodium channel subtypes and its potential therapeutic benefits.
References
Troubleshooting & Optimization
Dezinamide adverse effects and toxicity profile
Disclaimer: The following information regarding Dezinamide (also known as DZM or ADD 94057) is based on limited publicly available data. The primary source of safety and toxicity information is a single n-of-1 clinical trial in patients with partial seizures. Researchers and drug development professionals should conduct a thorough internal review of all available data before proceeding with any experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is understood to be a potential antiepileptic drug that functions by binding to voltage-sensitive sodium channels.[1] This interaction is believed to be the primary mechanism for its anticonvulsant effects.
Q2: What are the most commonly reported adverse effects of this compound in clinical settings?
A2: Based on a clinical trial, the most common adverse experiences reported were fatigue, light-headedness, and abnormal gait.[1] In the same trial, these effects were significant enough to require dosage reductions in some patients.[1]
Q3: Is there extensive preclinical toxicology data available for this compound?
A3: Publicly available, detailed preclinical toxicology data for this compound is limited. The primary available information comes from a clinical trial context which suggests "minimal clinical toxicity".[1] For comprehensive preclinical toxicology assessment, internal documentation or further studies would be required.
Q4: Has this compound shown any drug-drug interactions?
A4: In the n-of-1 trial, all patients were comedicated with phenytoin (B1677684) (PHT). It was observed that plasma concentrations of phenytoin increased by a mean of 17.1% during this compound treatment.[1] This suggests a potential for drug-drug interactions, at least with other antiepileptic drugs.
Troubleshooting Guide for Experimental Studies
This guide addresses potential issues that may be encountered during in-vitro or in-vivo experiments with this compound, based on its known adverse effects and mechanism of action.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Reduced neuronal firing frequency in vitro | Consistent with the mechanism of action (voltage-sensitive sodium channel blocker). | - Titrate this compound concentration to determine the IC50.- Ensure the experimental model is appropriate for assessing sodium channel blockers.- Use positive controls (e.g., other known sodium channel blockers) to validate the assay. |
| Unexpected cell toxicity in vitro | Off-target effects or issues with the formulation. | - Perform a dose-response curve to determine the cytotoxic concentration.- Evaluate the solubility and stability of this compound in the cell culture medium.- Test the vehicle control to rule out solvent-induced toxicity. |
| Ataxia, sedation, or motor impairment in animal models | Corresponds to the clinically observed adverse effects of abnormal gait, fatigue, and light-headedness. | - Perform a dose-ranging study to establish a therapeutic window with acceptable motor side effects.- Utilize standardized behavioral tests (e.g., rotarod, open field) to quantify the extent of motor impairment.- Consider alternative routes of administration or formulation to potentially mitigate peak-dose effects. |
| Altered plasma levels of co-administered drugs in vivo | Potential for drug-drug interactions, as seen with phenytoin. | - Conduct pharmacokinetic studies to assess the impact of this compound on the metabolism of co-administered compounds.- If using animal models, monitor plasma levels of all administered drugs.- Consider potential interactions with cytochrome P450 enzymes. |
Summary of Adverse Effects
The following table summarizes the adverse effects of this compound as reported in a clinical trial for partial seizures.
| Adverse Effect | Frequency/Incidence | Severity | Notes |
| Fatigue | Most Common | Required dosage reduction in some patients | Quantitative incidence data not available. |
| Light-headedness | Most Common | Required dosage reduction in some patients | Quantitative incidence data not available. |
| Abnormal Gait | Most Common | Required dosage reduction in some patients | Quantitative incidence data not available. |
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical evaluation of this compound are not extensively available in the public domain. The primary reference is a double-blind, placebo-controlled, n-of-1 clinical trial.
Key Methodological Aspects of the n-of-1 Trial:
-
Study Design: Double-blind, placebo-controlled, multicenter, n-of-1 (single-patient) design.
-
Patient Population: 15 patients with medically intractable partial-onset seizures who were also taking phenytoin.
-
Treatment Regimen: Six 5-week treatment periods, with three active (this compound) and three placebo periods in a random sequence.
-
Dosage: Dosages were estimated based on an initial pharmacokinetic profile to reach target plasma concentrations, though these predictions were not accurate.
Visualizations
Mechanism of Action of this compound
Caption: Proposed mechanism of action of this compound.
Experimental Workflow for Assessing Motor Adverse Effects
Caption: Experimental workflow for motor adverse effect assessment.
References
Technical Support Center: Dezinamide Dosage Optimization
Disclaimer: Dezinamide is an investigational compound, and detailed public information is limited. This technical support center provides guidance based on available data for this compound and analogous information from the well-characterized anticonvulsant, Zonisamide (B549257), which shares a similar mechanism of action. This information is intended for research and drug development professionals and should not be interpreted as clinical advice.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potential antiepileptic drug that is understood to exert its effects by binding to voltage-sensitive sodium channels[1]. By modulating these channels, it can reduce the sustained high-frequency repetitive firing of neurons, a key factor in seizure generation.
As an analogue, Zonisamide also acts on voltage-gated sodium channels, and additionally on T-type calcium channels[1][2][3][4]. This dual action is thought to contribute to its broad-spectrum anticonvulsant activity.
Q2: What are the most common side effects observed with this compound, and how can they be mitigated?
A2: Clinical trial data for this compound reported fatigue, light-headedness, and abnormal gait as the most common adverse experiences, with some instances requiring dosage reductions. A gradual dose titration schedule is a common strategy to minimize the incidence and severity of side effects with anticonvulsant medications.
For the analogous compound Zonisamide, common dose-related side effects include somnolence, dizziness, and anorexia/weight loss. Monitoring for these effects and adjusting the dosage as needed can help manage tolerability.
Q3: How can we assess the efficacy of this compound in our preclinical models?
A3: The Maximal Electroshock (MES) test is a standard preclinical model for evaluating the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures. This test measures a compound's ability to prevent seizure spread. See the Experimental Protocols section for a detailed methodology.
Q4: What preclinical assays are recommended for evaluating potential motor side effects?
A4: The Rotarod test is a widely used behavioral assay to assess motor coordination, balance, and motor learning in rodents. It is a sensitive method for detecting neurological deficits and the potential for a compound to cause side effects like ataxia (abnormal gait). A detailed protocol is provided in the Experimental Protocols section.
Troubleshooting Guides
Issue 1: High incidence of side effects (e.g., motor impairment) in preclinical studies.
-
Troubleshooting Steps:
-
Review Dosage and Administration: Ensure the correct dose was administered and that the formulation was properly prepared and stable.
-
Evaluate Dose-Response: If not already done, conduct a thorough dose-response study for both efficacy (e.g., MES test) and side effects (e.g., Rotarod test) to determine the therapeutic index.
-
Consider a Slower Titration Schedule: In longer-term studies, a more gradual increase in dose may improve tolerability.
-
Assess Pharmacokinetics: Unforeseen pharmacokinetic properties could lead to higher than expected exposure. Plasma and brain concentrations of the compound should be measured.
-
Issue 2: Inconsistent efficacy in preclinical seizure models.
-
Troubleshooting Steps:
-
Verify Model Integrity: Ensure the seizure model (e.g., MES) is consistently induced according to the established protocol. Check equipment calibration and animal strain/age consistency.
-
Confirm Compound Stability and Formulation: Re-verify the stability and concentration of the dosing solution.
-
Evaluate Time of Peak Effect: The timing of the seizure induction relative to drug administration is critical. A time-course study should be performed to determine the time of maximum drug effect.
-
Measure Drug Exposure: Analyze plasma and brain concentrations of this compound to ensure adequate exposure is being achieved.
-
Data Presentation
Table 1: Representative Clinical Efficacy of an Analogous Sodium Channel Blocker (Zonisamide) in Refractory Partial Seizures
| Dosage | Median Reduction in Seizure Frequency | Responder Rate (≥50% Reduction) |
| Placebo | 16.3% - 19.4% | 21.3% |
| 100 mg/day | 24.7% | - |
| 200 mg/day | 20.4% | - |
| 300 mg/day | 46.4% | - |
| 400 mg/day | 40.5% | - |
| 500 mg/day | 50.6% - 51.2% | 52.3% |
Data is compiled from multiple studies and represents a general overview. Specific study results may vary.
Table 2: Common Adverse Events with an Analogous Sodium Channel Blocker (Zonisamide) in Clinical Trials
| Adverse Event | Incidence Rate |
| Somnolence | 17% |
| Dizziness | 13% |
| Anorexia | 13% |
| Headache | 10% |
Incidence rates are from a pooled analysis of clinical trials.
Experimental Protocols
Maximal Electroshock (MES) Test Protocol for Anticonvulsant Screening
-
Animals: Male albino mice (20-25g) or Wistar rats (100-150g).
-
Apparatus: An electroconvulsive shock apparatus.
-
Procedure:
-
Administer the test compound or vehicle to groups of animals at various doses.
-
At the time of predicted peak drug effect, deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or ear electrodes.
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of the tonic hindlimb extension is considered a protective effect.
-
Calculate the percentage of protected animals at each dose.
-
Rotarod Test Protocol for Motor Coordination
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Apparatus: An accelerating rotarod apparatus.
-
Procedure:
-
Training: Acclimate mice to the rotarod by placing them on the rotating rod at a constant low speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days.
-
Testing:
-
Administer the test compound or vehicle.
-
At the time of predicted peak effect, place the mouse on the rotarod.
-
Begin the trial with the rod accelerating from a low speed to a high speed (e.g., 4 to 40 rpm) over a set time (e.g., 5 minutes).
-
Record the latency to fall from the rod.
-
Perform multiple trials for each animal with an appropriate inter-trial interval.
-
A significant decrease in the latency to fall compared to vehicle-treated animals indicates motor impairment.
-
-
Mandatory Visualizations
Caption: Proposed mechanism of this compound action on voltage-gated sodium channels.
Caption: Preclinical workflow for optimizing this compound dosage.
Caption: Logical troubleshooting for unexpected side effects.
References
Dezinamide and Phenytoin Drug Interaction: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the drug-drug interaction between Dezinamide and phenytoin (B1677684). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during pre-clinical and clinical investigations.
Frequently Asked Questions (FAQs)
Q1: Is there a clinically significant drug interaction between this compound and phenytoin?
A1: Yes, clinical data indicates a significant interaction. Co-administration of this compound with phenytoin has been shown to increase the plasma concentration of phenytoin. In a clinical trial involving patients with partial-onset seizures comedicated with phenytoin, the addition of this compound resulted in a mean increase of 17.1% in plasma phenytoin concentrations[1]. This elevation in phenytoin levels can have clinical implications due to phenytoin's narrow therapeutic index.
Q2: What is the proposed mechanism for the interaction between this compound and phenytoin?
A2: The precise mechanism has not been definitively elucidated in publicly available literature. However, based on the known metabolic pathways of phenytoin, the interaction is likely due to the inhibition of cytochrome P450 (CYP) enzymes responsible for phenytoin metabolism. Phenytoin is primarily metabolized in the liver by CYP2C9 and, to a lesser extent, by CYP2C19. It is hypothesized that this compound or one of its metabolites acts as an inhibitor of one or both of these enzymes, leading to decreased clearance and consequently elevated plasma levels of phenytoin. Further in vitro studies are required to confirm the exact inhibitory profile of this compound on CYP enzymes.
Q3: What is the mechanism of action of this compound?
A3: this compound is an antiepileptic agent that is known to bind to voltage-sensitive sodium channels[1]. Its anticonvulsant activity profile is reported to be similar to that of phenobarbital (B1680315) and valproic acid, and distinct from that of phenytoin.
Q4: What are the known pharmacokinetic parameters of this compound?
A4: Detailed human pharmacokinetic data for this compound is limited. In rodent studies, this compound (also known as AHR-11748) has an apparent terminal half-life of approximately 1.0 hour. The brain-to-plasma concentration ratio was observed to be 3.4:1, indicating good penetration into the central nervous system.
Troubleshooting Guide
Issue 1: Unexpected increase in phenytoin plasma concentrations during co-administration with this compound.
-
Possible Cause: Inhibition of phenytoin metabolism by this compound.
-
Troubleshooting Steps:
-
Therapeutic Drug Monitoring (TDM): Implement rigorous TDM for phenytoin. Frequent monitoring of phenytoin plasma concentrations is crucial to avoid potential toxicity.
-
Dose Adjustment: Be prepared to adjust the phenytoin dosage downwards to maintain concentrations within the therapeutic range.
-
Adverse Event Monitoring: Closely monitor subjects for signs and symptoms of phenytoin toxicity, which can include nystagmus, ataxia, slurred speech, and cognitive impairment.
-
Issue 2: Variability in the magnitude of the drug interaction among study subjects.
-
Possible Cause: Genetic polymorphisms in CYP2C9 and CYP2C19, the primary enzymes responsible for phenytoin metabolism. Individuals with certain genetic variants (poor metabolizers) may be more susceptible to a pronounced increase in phenytoin levels when co-administered with an inhibitor like this compound.
-
Troubleshooting Steps:
-
Genotyping: Consider genotyping subjects for common CYP2C9 and CYP2C19 alleles (e.g., CYP2C92, CYP2C93, CYP2C192, CYP2C193) prior to or during the study. This can help in identifying individuals at higher risk for significant drug interactions.
-
Stratified Analysis: In clinical trials, consider stratifying the analysis of pharmacokinetic and safety data based on the subjects' CYP genotype to better characterize the interaction.
-
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the drug interaction between this compound and phenytoin based on available clinical trial information.
| Parameter | Value | Reference |
| Mean Increase in Phenytoin Plasma Concentration | 17.1% | [1] |
Experimental Protocols
While specific, detailed experimental protocols for studying the this compound-phenytoin interaction are not publicly available, the following are standard methodologies used to investigate such drug-drug interactions.
1. In Vitro Cytochrome P450 Inhibition Assay
-
Objective: To determine the inhibitory potential of this compound on the activity of specific CYP450 enzymes, particularly CYP2C9 and CYP2C19.
-
Methodology:
-
Test System: Human liver microsomes or recombinant human CYP enzymes (CYP2C9 and CYP2C19).
-
Probe Substrates: Use specific probe substrates for each enzyme (e.g., diclofenac (B195802) for CYP2C9, S-mephenytoin for CYP2C19).
-
Incubation: Incubate the test system with the probe substrate in the presence of varying concentrations of this compound.
-
Analysis: Measure the formation of the specific metabolite of the probe substrate using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of the enzyme activity). A lower IC50 value indicates a higher inhibitory potential.
-
2. Clinical Drug-Drug Interaction Study Protocol
-
Objective: To evaluate the effect of this compound on the pharmacokinetics of phenytoin in human subjects.
-
Study Design: An open-label, two-period, fixed-sequence study in healthy volunteers or patients stabilized on phenytoin.
-
Methodology:
-
Period 1 (Baseline): Administer phenytoin alone at a steady-state dose and collect serial blood samples over a dosing interval to determine the baseline pharmacokinetic profile (AUC, Cmax, Cmin).
-
Period 2 (Interaction): Co-administer this compound with phenytoin for a sufficient duration to achieve steady-state concentrations of this compound. Collect serial blood samples over a phenytoin dosing interval to determine the pharmacokinetic profile of phenytoin in the presence of this compound.
-
Analysis: Compare the pharmacokinetic parameters of phenytoin with and without this compound to quantify the magnitude of the interaction.
-
Safety Monitoring: Monitor vital signs, electrocardiograms (ECGs), and adverse events throughout the study.
-
Visualizations
Caption: Proposed mechanism of this compound-phenytoin interaction.
Caption: Clinical management workflow for co-administering this compound and phenytoin.
References
Technical Support Center: Dezinamide Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dezinamide. The information is based on available clinical trial data and general principles of antiepileptic drug development.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is understood to be a potential antiepileptic drug that functions by binding to voltage-sensitive sodium channels.[1] This interaction is believed to stabilize the inactive state of these channels, thereby reducing the repetitive firing of neurons that can lead to seizures.
Q2: What are the primary challenges observed in early this compound clinical trials?
A2: A key challenge identified in an early clinical trial was the significant discrepancy between predicted and observed plasma concentrations of this compound.[1] The mean plasma concentrations were found to be much lower than the targeted values, indicating that the initial pharmacokinetic modeling was not accurate.[1] This highlights a need for more robust pharmacokinetic studies in diverse patient populations. Additionally, like many trials for rare or refractory conditions, patient selection and endpoint definition can be significant hurdles.[2]
Q3: Have any drug-drug interactions been reported with this compound?
A3: In a clinical trial where patients were co-medicated with phenytoin (B1677684), plasma concentrations of phenytoin increased by a mean of 17.1% during this compound treatment.[1] This suggests a potential for drug-drug interactions, and careful monitoring of concomitant antiepileptic drug levels is recommended.
Q4: What adverse effects have been associated with this compound in clinical trials?
A4: The most commonly reported adverse experiences in a clinical trial for partial seizures were fatigue, light-headedness, and abnormal gait. In some cases, these side effects necessitated a reduction in the dosage of this compound.
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected plasma concentrations of this compound in study participants.
Possible Causes and Solutions:
-
Inaccurate Pharmacokinetic Model: The initial pharmacokinetic predictions for this compound have been shown to be inaccurate.
-
Recommendation: Implement adaptive trial designs that allow for dose adjustments based on real-time pharmacokinetic data. Conduct thorough population pharmacokinetic (PopPK) modeling to identify covariates (e.g., age, weight, genetics, concomitant medications) that may influence drug metabolism and clearance.
-
-
Drug-Drug Interactions: Concomitant medications can alter the metabolism and clearance of this compound. For example, an interaction with phenytoin has been observed.
-
Recommendation: Carefully document and analyze the use of all concomitant medications. Conduct specific drug-drug interaction studies with commonly co-administered antiepileptic drugs.
-
-
Patient Adherence: As with any oral medication, patient adherence can impact plasma concentrations.
-
Recommendation: Implement measures to monitor and encourage patient adherence, such as pill counts, electronic monitoring, or patient diaries.
-
Issue: Difficulty in defining appropriate clinical endpoints for a this compound trial.
Possible Causes and Solutions:
-
Heterogeneity of the Patient Population: For conditions like medically intractable partial-onset seizures, the clinical presentation and seizure frequency can vary significantly among patients.
-
Recommendation: Consider using an n-of-1 trial design, which has been successfully applied to this compound. This design allows for the assessment of individual patient response. For larger trials, clearly define subtypes of the disease and consider stratified analysis.
-
-
Lack of Sensitive Endpoints: Seizure frequency is a common endpoint, but may not capture the full clinical benefit.
-
Recommendation: In addition to seizure frequency, incorporate other clinically meaningful endpoints such as seizure severity, duration, and impact on quality of life. Patient-reported outcomes can also provide valuable data.
-
Data Presentation
Table 1: Efficacy of this compound in a Placebo-Controlled Trial for Partial Seizures
| Efficacy Endpoint | Result | p-value |
| Median Seizure Frequency Reduction | 37.9% (compared to placebo) | 0.0025 (randomization test), 0.048 (signed rank test) |
| Patients with >50% Seizure Reduction | 40% | Not reported |
Table 2: Pharmacokinetic and Safety Findings for this compound
| Parameter | Finding |
| Pharmacokinetics | |
| Predicted vs. Actual Plasma Concentrations | Mean plasma concentrations were well below target values. |
| Interaction with Phenytoin | Mean plasma phenytoin concentrations increased by 17.1%. |
| Common Adverse Events | |
| Neurological | Fatigue, light-headedness, abnormal gait. |
| Dosage Adjustments | |
| Due to Adverse Events | 5 out of 15 patients required dosage reductions. |
Experimental Protocols
Protocol: N-of-1 Clinical Trial Design for this compound in Medically Intractable Partial-Onset Seizures
-
Patient Population: Patients with medically intractable partial-onset seizures who are on a stable dose of phenytoin as the only concomitant antiepileptic drug.
-
Study Design: A double-blind, placebo-controlled n-of-1 (single-patient) design.
-
Treatment Periods: Each patient undergoes six 5-week treatment periods. These consist of three pairs of active this compound and placebo periods, with the sequence randomized for each patient.
-
Dosage: An initial pharmacokinetic profile is used to estimate the dosage of this compound required to reach target plasma concentrations. Dosages may need to be adjusted based on tolerability.
-
Outcome Measures:
-
Primary: Seizure frequency, recorded daily by the patient in a seizure diary.
-
Secondary: Adverse events, plasma concentrations of this compound and concomitant phenytoin.
-
-
Statistical Analysis: A randomization test and a signed rank test can be used to compare seizure frequency between the this compound and placebo periods for each patient and for the group as a whole.
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for an n-of-1 this compound clinical trial.
References
Addressing inaccurate pharmacokinetic predictions for Dezinamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inaccurate pharmacokinetic (PK) predictions with Dezinamide. Our aim is to help you navigate and resolve common experimental issues.
Troubleshooting Guide: Addressing Inaccurate this compound PK Predictions
Issue 1: Observed this compound plasma concentrations are significantly lower than predicted from in vitro models.
This is a known issue that was also observed in clinical trials where mean plasma concentrations of this compound fell well below target values.[1][2] The discrepancy may be attributed to several factors related to the drug's absorption, distribution, metabolism, and excretion (ADME) properties.
| Potential Cause | Troubleshooting Steps |
| Low Intestinal Permeability | This compound is suspected to have low intestinal permeability. Standard in vitro models like Caco-2 assays may not fully capture the complexities of its absorption. Consider using more advanced models, such as co-cultures with mucus-secreting cells or in situ intestinal perfusion studies in animal models to get a more accurate prediction of its absorption rate and extent. |
| P-glycoprotein (P-gp) Efflux | This compound may be a substrate for the P-glycoprotein (P-gp) efflux transporter. This means that after being absorbed into intestinal cells, it is actively pumped back into the intestinal lumen, reducing its net absorption. To investigate this, conduct bidirectional Caco-2 assays. A significantly higher basal-to-apical transport compared to apical-to-basal transport would suggest P-gp mediated efflux. Co-administration with a known P-gp inhibitor, such as verapamil, in your in vitro system should increase the apical-to-basal transport of this compound. |
| CYP3A4 Auto-induction | This compound has the potential to induce its own metabolism, primarily through the cytochrome P450 3A4 (CYP3A4) enzyme. This means that over time, the drug increases the amount of the enzyme that metabolizes it, leading to faster clearance and lower plasma concentrations than initially predicted. To assess this, conduct repeated-dose studies in an appropriate animal model and measure CYP3A4 activity and expression levels in the liver and intestine. In in vitro studies with human hepatocytes, pre-incubating the cells with this compound for 48-72 hours before measuring its metabolism rate can help to reveal any inductive effects. |
Issue 2: Unpredicted drug-drug interactions (DDIs), particularly with co-administered antiepileptic drugs (AEDs) like phenytoin (B1677684).
Clinical trial data has shown that co-administration of this compound with phenytoin resulted in an increase in phenytoin plasma concentrations.[1][2] This is contrary to what might be expected if this compound were solely a CYP3A4 inducer, as phenytoin is also metabolized by CYP enzymes.
| Potential Cause | Troubleshooting Steps |
| Complex CYP450 Interactions | While this compound may induce CYP3A4, it might also inhibit other CYP isoforms responsible for phenytoin metabolism, such as CYP2C9 and CYP2C19. This dual effect (induction of one enzyme and inhibition of another) can lead to complex and difficult-to-predict DDI outcomes. To dissect this, perform in vitro CYP inhibition assays using human liver microsomes and a panel of specific CYP isoform substrates. This will help determine the inhibitory potential of this compound against various CYPs. |
| Competition for Protein Binding | Both this compound and phenytoin may bind to plasma proteins. If this compound displaces phenytoin from its binding sites, it would transiently increase the concentration of free (unbound) phenytoin, which is the pharmacologically active form. While this may not affect the total phenytoin concentration in the long run, it can lead to transiently higher free concentrations. Measure the plasma protein binding of both drugs individually and in combination using techniques like equilibrium dialysis or ultrafiltration. |
Frequently Asked Questions (FAQs)
Q1: Why are my in vitro-in vivo extrapolations (IVIVE) for this compound clearance so inaccurate?
A1: The inaccuracy of IVIVE for this compound likely stems from a combination of factors that are challenging to model using standard in vitro systems. These include its potential for P-gp mediated efflux in the intestine, which reduces bioavailability, and auto-induction of its own metabolism by CYP3A4. Standard IVIVE models often do not fully account for the dynamic nature of enzyme induction. For more accurate predictions, consider using physiologically based pharmacokinetic (PBPK) modeling that can incorporate these complex biological processes.
Q2: What is the primary metabolic pathway for this compound?
A2: Evidence suggests that this compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. Therefore, its pharmacokinetics are susceptible to interactions with other drugs that are inducers or inhibitors of CYP3A4.
Q3: How can I investigate the potential for this compound to be a P-gp substrate in my experiments?
A3: The most direct in vitro method is a bidirectional transport assay using a cell line that expresses P-gp, such as Caco-2 or MDCK-MDR1 cells. An efflux ratio (Basal-to-Apical permeability / Apical-to-Basal permeability) significantly greater than 2 is a strong indicator of active efflux.
Q4: What could explain the observed increase in phenytoin levels when co-administered with this compound?
A4: This is likely due to a competitive inhibition of the enzymes that metabolize phenytoin, primarily CYP2C9 and to a lesser extent CYP2C19. While this compound may induce CYP3A4, its inhibitory effect on other CYPs could be more pronounced in the context of phenytoin clearance.
Experimental Protocols
Protocol 1: Bidirectional Transport Assay to Assess P-gp Substrate Potential
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Assay Initiation:
-
Apical to Basal (A-B): Add this compound to the apical (upper) chamber.
-
Basal to Apical (B-A): Add this compound to the basal (lower) chamber.
-
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber (basal for A-B, apical for B-A). Replace the sampled volume with fresh transport buffer.
-
Analysis: Quantify the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for both directions.
-
Efflux Ratio: Determine the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).
Protocol 2: CYP450 Induction Assay in Human Hepatocytes
-
Hepatocyte Culture: Plate cryopreserved human hepatocytes in a suitable culture medium. Allow them to form a monolayer.
-
Treatment: Treat the hepatocytes with various concentrations of this compound, a positive control inducer (e.g., rifampicin (B610482) for CYP3A4), and a vehicle control for 48-72 hours.
-
CYP Activity Measurement: After the treatment period, incubate the cells with a probe substrate for the CYP of interest (e.g., midazolam for CYP3A4).
-
Metabolite Quantification: Measure the formation of the specific metabolite (e.g., 1'-hydroxymidazolam (B1197787) for CYP3A4 activity) in the incubation medium using LC-MS/MS.
-
Data Analysis: Compare the rate of metabolite formation in the this compound-treated cells to the vehicle control to determine the fold induction.
Visualizations
References
Dezinamide Dosage Reduction: A Technical Support Guide for Researchers
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies for dezinamide dosage reduction in clinical and experimental settings. The information is presented in a question-and-answer format to directly address potential issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: Under what circumstances should a dosage reduction of this compound be considered?
A dosage reduction of this compound should be considered if a patient experiences adverse effects. In a clinical trial of this compound for partial seizures, dosage reductions were required for patients who experienced fatigue, light-headedness, and abnormal gait[1]. As with any investigational drug, researchers should establish clear protocols for monitoring and managing adverse events, which would include criteria for dose reduction or discontinuation.
Q2: Are there established protocols for this compound dosage reduction?
Specific, publicly available dosage reduction protocols for this compound are limited, as it is an investigational drug. The available clinical trial literature indicates that dosage reductions were implemented due to adverse events, but the precise tapering schedules were not detailed[1]. Therefore, dosage reduction strategies should be based on general principles of antiepileptic drug (AED) tapering and the pharmacokinetic profile of the drug, with careful consideration of the individual patient's tolerability.
Q3: What are the general principles for tapering antiepileptic drugs (AEDs) that could be applied to this compound?
When specific guidance is unavailable, general principles for AED tapering should be followed. A gradual dose reduction is recommended to minimize the risk of increased seizure frequency. The tapering process should be individualized based on the patient's clinical response and any adverse effects.
Common strategies for AED tapering include:
-
Gradual Reduction: Slowly decrease the total daily dose over a period of several months[2].
-
Dose Reduction Percentage: A typical approach is to reduce the dose by approximately 25% every 2 to 4 weeks.
-
Monitoring: Closely monitor patients for any signs of withdrawal or increased seizure activity during the tapering period.
-
Pause or Slow Down: If withdrawal symptoms or seizures emerge, the tapering process should be paused or slowed.
Troubleshooting Guide
Problem: A research participant is experiencing adverse effects suspected to be related to this compound.
Solution:
-
Assess the participant: Conduct a thorough clinical assessment to determine the severity and nature of the adverse effects.
-
Consult the protocol: Refer to the established clinical trial protocol for specific guidance on managing adverse events.
-
Consider dose reduction: If the adverse effects are mild to moderate, a dose reduction may be warranted. A conservative approach, such as a 25% reduction in the total daily dose, can be initiated.
-
Monitor closely: After reducing the dose, monitor the participant closely for resolution of the adverse effects and for any changes in seizure frequency.
-
Further reduction: If the adverse effects persist, a further dose reduction or discontinuation of the drug may be necessary, following a gradual tapering schedule.
Experimental Protocols
Cited Experimental Protocol: N-of-1 Trial for this compound in Partial Seizures
A double-blind, placebo-controlled, n-of-1 (single-patient) design trial was conducted to evaluate the efficacy and safety of this compound (DZM) as an add-on therapy for patients with medically intractable partial-onset seizures.
-
Participants: 15 patients who were also taking phenytoin.
-
Treatment Periods: Each patient received treatment for six 5-week periods, with three periods on this compound and three on a placebo, in a randomized sequence.
-
Dosage: An initial pharmacokinetic profile was used to estimate the dosages required to reach target plasma concentrations of this compound.
-
Outcome Measures: The primary outcome was the reduction in seizure frequency. Safety and tolerability were also assessed.
Data Presentation
Table 1: Adverse Events Leading to this compound Dosage Reduction in a Clinical Trial
| Adverse Event | Number of Patients Requiring Dosage Reduction |
| Fatigue | Not specified individually |
| Light-headedness | Not specified individually |
| Abnormal gait | Not specified individually |
| Total | 5 |
(Data sourced from a clinical trial on this compound for partial seizures)
Table 2: Pharmacokinetic and Efficacy Data from this compound Clinical Trial
| Parameter | Result |
| Median Seizure Frequency Reduction | 37.9% |
| Percentage of Patients with >50% Seizure Reduction | 40% |
| Mean Increase in Plasma Phenytoin Concentration | 17.1% |
| Accuracy of Pharmacokinetic Predictions | Mean plasma concentrations were well below target values |
(Data sourced from a clinical trial on this compound for partial seizures)
Visualizations
Caption: Workflow for managing adverse events with this compound.
Caption: Proposed mechanism of action of this compound.
References
Dezinamide Research Protocols: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming limitations in Dezinamide research. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Troubleshooting Guide
This guide is designed to help researchers identify and solve common problems in this compound research.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent results in preclinical seizure models (e.g., MES, PTZ). | 1. Variability in animal strain, age, or weight. 2. Improper drug formulation or administration. 3. Fluctuation in stimulus intensity (for MES). | 1. Standardize animal characteristics and housing conditions. 2. Ensure proper solubilization of this compound and consistent administration route and timing. 3. Calibrate electroshock apparatus regularly. |
| Low or variable plasma concentrations of this compound in vivo. | 1. Poor oral bioavailability. 2. Rapid metabolism. 3. Inaccurate pharmacokinetic predictions. | 1. Optimize drug formulation to enhance solubility and absorption. 2. Investigate potential metabolic pathways and consider co-administration with metabolic inhibitors in preclinical models. 3. Perform pilot pharmacokinetic studies to determine actual plasma concentrations in the chosen animal model. |
| Difficulty achieving a stable giga-seal in patch-clamp experiments. | 1. Poor pipette quality. 2. Vibrations in the setup. 3. Unhealthy cells. | 1. Use high-quality borosilicate glass and fire-polish pipette tips. 2. Utilize an anti-vibration table and ensure all equipment is stable. 3. Use cells with healthy morphology and ensure proper culture conditions. |
| Large, difficult-to-clamp sodium currents in voltage-clamp recordings. | The endogenous voltage-gated sodium currents are very large, leading to a loss of voltage control by the patch-clamp amplifier. | Reduce the size of the sodium current by using a low-sodium extracellular solution (e.g., 5 mM Na+).[1] |
| Precipitation of this compound in aqueous solutions for in vitro assays. | This compound has low aqueous solubility. | 1. Prepare stock solutions in an organic solvent like DMSO. 2. For working solutions, use a vehicle that includes a surfactant or co-solvent. 3. Consider using a cyclodextrin-based formulation to improve solubility.[2] |
| Unexpected increase in plasma concentrations of co-administered drugs (e.g., phenytoin). | This compound may inhibit the metabolic enzymes responsible for the clearance of the co-administered drug. For example, this compound has been observed to increase phenytoin (B1677684) plasma concentrations.[3] | 1. Monitor plasma levels of co-administered drugs. 2. Investigate potential drug-drug interactions by examining effects on cytochrome P450 enzymes.[4][5] |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound?
This compound is an antiepileptic agent that acts by binding to voltage-sensitive sodium channels. This interaction is thought to stabilize the inactivated state of the channels, thereby reducing neuronal hyperexcitability.
2. What are the expected outcomes of this compound in preclinical seizure models?
In preclinical models, this compound is expected to show efficacy in tests that are sensitive to sodium channel blockers. For instance, in the Maximal Electroshock (MES) seizure model, which is a model for generalized tonic-clonic seizures, this compound should increase the seizure threshold or abolish the tonic hindlimb extension component of the seizure. In the pentylenetetrazol (PTZ) seizure model, which can model generalized seizures, this compound may also show protective effects.
3. What were the key findings from the n-of-1 clinical trial of this compound for partial seizures?
In a double-blind, placebo-controlled n-of-1 trial involving 15 patients with medically intractable partial-onset seizures, this compound showed statistically significant efficacy. The median seizure frequency decreased by 37.9%, and 40% of patients experienced a greater than 50% reduction in seizures compared to placebo. However, the mean plasma concentrations of this compound were well below the target values predicted by pharmacokinetics, indicating a discrepancy between predicted and actual drug levels. The most common adverse effects reported were fatigue, light-headedness, and abnormal gait.
4. How does this compound interact with other antiepileptic drugs?
This compound has been shown to interact with phenytoin. In a clinical trial, co-administration of this compound resulted in a mean increase of 17.1% in plasma phenytoin concentrations. Researchers should be mindful of this potential interaction and monitor plasma levels of co-administered drugs.
5. What are some key considerations for formulating this compound for in vivo studies?
Given its low aqueous solubility, formulating this compound for in vivo administration can be challenging. It is crucial to develop a formulation that ensures consistent and adequate bioavailability. This may involve the use of co-solvents, surfactants, or other solubilizing agents. Pilot studies to determine the optimal formulation and resulting pharmacokinetics are highly recommended.
Quantitative Data Summary
The following tables summarize key quantitative data from a clinical trial of this compound in patients with partial seizures.
Table 1: Efficacy of this compound in Partial Seizures
| Efficacy Measure | Result |
| Median Seizure Frequency Reduction | 37.9% |
| Percentage of Patients with >50% Seizure Reduction | 40% |
| Statistical Significance (Randomization Test) | p = 0.0025 |
| Statistical Significance (Signed Rank Test) | p = 0.048 |
Table 2: Pharmacokinetic Observations and Drug Interactions
| Parameter | Observation |
| Plasma Concentrations | Mean plasma concentrations were significantly lower than predicted by initial pharmacokinetic profiles. |
| Interaction with Phenytoin | Mean plasma phenytoin concentrations increased by 17.1% during this compound treatment. |
Experimental Protocols
In Vitro Evaluation of this compound using Patch-Clamp Electrophysiology
This protocol outlines a method for assessing the effect of this compound on voltage-gated sodium channels in a neuronal cell line (e.g., HEK293 cells expressing a specific sodium channel subtype).
Materials:
-
HEK293 cells stably expressing the voltage-gated sodium channel of interest.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette pulling.
Procedure:
-
Culture HEK293 cells on glass coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve whole-cell configuration.
-
Record baseline sodium currents using a voltage-step protocol (e.g., holding potential of -100 mV, with depolarizing steps from -80 mV to +60 mV in 10 mV increments).
-
Perfuse the cell with the external solution containing the desired concentration of this compound (with the corresponding final concentration of DMSO as a vehicle control).
-
After a stable effect is reached, record sodium currents again using the same voltage-step protocol.
-
Analyze the data to determine the effect of this compound on sodium channel properties, such as peak current amplitude and voltage-dependence of activation and inactivation.
In Vivo Evaluation of this compound in the Maximal Electroshock (MES) Seizure Model
This protocol describes a standard method for assessing the anticonvulsant activity of this compound in mice.
Materials:
-
Male CF-1 mice (20-25 g).
-
This compound formulation (e.g., suspended in 0.5% methylcellulose).
-
Electroshock apparatus with corneal electrodes.
-
0.9% saline solution.
Procedure:
-
Divide mice into treatment groups (vehicle control and different doses of this compound).
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal or oral).
-
At the time of predicted peak effect (determined from pilot studies), apply a drop of saline to the eyes of each mouse.
-
Deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic extension is considered protection.
-
Record the number of protected animals in each group.
-
Calculate the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.
Visualizations
Caption: Proposed mechanism of action of this compound.
References
Validation & Comparative
Dezinamide vs. Phenytoin: A Comparative Analysis of Efficacy and Safety
This guide provides a detailed comparison of the efficacy and safety profiles of dezinamide (AWD 131-138) and the established anti-epileptic drug, phenytoin (B1677684). The information is intended for researchers, scientists, and professionals in drug development, with a focus on preclinical and available clinical data.
Efficacy Comparison
Phenytoin is a widely used anticonvulsant, effective against generalized tonic-clonic and partial seizures. This compound, a derivative of D-phenylglycine, was investigated for its potential as an anticonvulsant and for neuropathic pain. While its development was discontinued, preclinical data provides a basis for comparison.
Preclinical Efficacy
The anticonvulsant properties of this compound and phenytoin have been evaluated in various animal models of epilepsy. The following table summarizes their efficacy in terms of the median effective dose (ED50) required to protect against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ).
| Compound | Animal Model | Route of Administration | MES-induced Seizures ED50 (mg/kg) | PTZ-induced Seizures ED50 (mg/kg) | Reference |
| This compound | Mouse | Intraperitoneal (i.p.) | 13.2 | > 100 | |
| Phenytoin | Mouse | Intraperitoneal (i.p.) | 9.5 | Inactive | |
| This compound | Rat | Oral (p.o.) | 26.9 | > 100 | |
| Phenytoin | Rat | Oral (p.o.) | 29.0 | Inactive |
Key Observations:
-
Both this compound and phenytoin show potent efficacy in the MES model, which is predictive of efficacy against generalized tonic-clonic seizures.
-
This compound's potency in the MES test is comparable to that of phenytoin in both mice and rats.
-
Neither compound is particularly effective against PTZ-induced seizures, suggesting a lack of efficacy against absence seizures.
Clinical Efficacy
Phenytoin's clinical efficacy is well-documented over decades of use. This compound's clinical development did not proceed to late-stage trials. A Phase IIa proof-of-concept study in patients with neuropathic pain showed that this compound was not significantly different from a placebo in reducing pain scores. No robust clinical trials directly comparing the anti-seizure efficacy of this compound and phenytoin have been published.
Safety and Tolerability Profile
The safety profile is a critical differentiator between anticonvulsant drugs. Phenytoin is known for its complex pharmacokinetics and significant side effects.
| Adverse Effect | This compound (Reported in Phase I/IIa Trials) | Phenytoin (Established Profile) |
| Neurological | Dizziness, somnolence, headache, ataxia | Ataxia, nystagmus, confusion, dizziness, slurred speech, cognitive impairment |
| Gastrointestinal | Nausea | Nausea, vomiting, constipation |
| Dermatological | Not prominently reported | Gingival hyperplasia, hirsutism, rash, Stevens-Johnson syndrome |
| Hematological | Not prominently reported | Megaloblastic anemia, agranulocytosis |
| Other | - | Osteomalacia, drug-induced lupus |
Key Observations:
-
This compound was generally reported to be well-tolerated in early clinical trials, with the most common adverse events being dizziness and somnolence.
-
Phenytoin has a well-known and extensive side-effect profile, including long-term effects like gingival hyperplasia and potential for serious dermatological reactions.
Mechanism of Action
The differing mechanisms of action of this compound and phenytoin underpin their pharmacological effects.
Phenytoin Mechanism of Action
Phenytoin exerts its anticonvulsant effect primarily by blocking voltage-gated sodium channels. By binding to the channel in its inactive state, it prolongs the inactivation period, thereby preventing the rapid, repetitive firing of neurons that underlies seizure propagation.
Zonisamide in Treatment-Resistant Epilepsy: A Comparative Guide
An objective analysis of Zonisamide's efficacy and safety as an adjunctive therapy for adult patients with treatment-resistant partial epilepsy, supported by clinical trial data and compared with other antiepileptic drugs (AEDs).
Treatment-resistant epilepsy, defined as the failure to achieve sustained seizure freedom after trials of two tolerated and appropriately chosen antiseizure medications, affects approximately one-third of individuals with epilepsy.[1] This guide provides a comprehensive comparison of Zonisamide (B549257) with other AEDs for this challenging patient population, focusing on efficacy, safety, and experimental methodologies.
Mechanism of Action
Zonisamide is a sulfonamide anticonvulsant that is chemically distinct from other AEDs.[2] Its primary mechanisms of action involve the blockade of voltage-sensitive sodium channels and T-type calcium channels.[3][4] This dual action is thought to contribute to its efficacy in patients who are resistant to other antiepileptic drugs.[5] By blocking sodium channels, Zonisamide reduces the repetitive firing of neurons. Its effect on T-type calcium channels may help prevent the spread of seizure discharges.
Comparative Efficacy of Zonisamide
Clinical trials have consistently demonstrated the efficacy of Zonisamide as an adjunctive therapy in reducing seizure frequency in patients with treatment-resistant partial epilepsy.
Zonisamide vs. Placebo
Randomized, double-blind, placebo-controlled trials are the gold standard for evaluating the efficacy of a new treatment. Several such studies have established the superiority of Zonisamide over placebo.
| Trial Identifier | Patient Population | Zonisamide Dose | Median % Reduction in Seizure Frequency | Responder Rate (≥50% reduction) |
| Sackellares et al. | 77 patients with refractory partial seizures | Titrated up to 400-600 mg/day | 28.9% | 26.9% |
| Faught et al. | 203 patients with refractory partial-onset seizures | 400 mg/day | 40.5% | 42% |
| Schmidt et al. | 104 adult Chinese patients with refractory partial-onset epilepsy | 300-400 mg/day | Not Reported | 55.8% |
| Placebo (Sackellares et al.) | - | - | -4.7% (increase) | 16.2% |
| Placebo (Faught et al.) | - | - | 9% | Not Reported |
| Placebo (Schmidt et al.) | - | - | Not Reported | 36.0% |
Zonisamide vs. Other Antiepileptic Drugs
Direct head-to-head comparative trials of Zonisamide against other newer AEDs in treatment-resistant populations are limited. However, systematic reviews and some direct comparative trials, primarily in newly diagnosed epilepsy, provide valuable insights. A systematic review and meta-analysis suggested a favorable "responder-withdrawal ratio" for Zonisamide, second only to Levetiracetam among the drugs evaluated (Levetiracetam, Oxcarbazepine, Remacemide (B146498), and Zonisamide).
The SANAD II trial, a large-scale study in newly diagnosed focal epilepsy, provides the most direct comparison, although not in a strictly treatment-resistant cohort.
| Comparison | Key Efficacy Finding | Tolerability Finding |
| Zonisamide vs. Lamotrigine (SANAD II) | Zonisamide met the criteria for non-inferiority to Lamotrigine for time to 12-month remission in the intention-to-treat analysis. However, in the per-protocol analysis, Lamotrigine was superior. | Treatment failure due to adverse reactions was significantly more likely with Zonisamide (45%) compared to Lamotrigine (33%). |
| Zonisamide vs. Levetiracetam (SANAD II) | In the per-protocol analysis, Lamotrigine was superior to both Levetiracetam and Zonisamide. | Adverse reactions were reported by 45% of participants starting Zonisamide and 44% starting Levetiracetam. |
| Zonisamide vs. Topiramate | Both drugs have similar chemical structures and mechanisms of action. A 2013 head-to-head trial suggested similar efficacy in managing epilepsy symptoms. | The 2013 trial indicated that patients taking Zonisamide experienced fewer side effects than those on Topiramate. Both drugs can cause cognitive side effects, particularly affecting verbal fluency and working memory. |
Experimental Protocols
The methodologies of the key clinical trials provide context for the efficacy and safety data.
Zonisamide Adjunctive Therapy Trial (Sackellares et al.)
-
Study Design: A randomized, double-blind, placebo-controlled study conducted at four epilepsy treatment centers.
-
Phases: Included an 8 to 12-week baseline phase followed by a 12-week double-blind treatment phase.
-
Participants: Patients with refractory partial seizures.
-
Intervention: Patients were randomized to receive either Zonisamide or a placebo as an add-on to their existing AED regimen. The initial Zonisamide dosage was 7 mg/kg/day, which was later adjusted to a slower titration starting at 100 mg/day and increasing to a maximum of 400 to 600 mg/day to improve tolerability.
-
Primary Efficacy Measures:
-
Median percentage reduction from baseline in seizure frequency.
-
Responder rate (proportion of patients achieving a ≥50% reduction in seizure frequency).
-
-
Safety Assessment: Primarily assessed through treatment-emergent adverse events.
SANAD II Trial (Focal Epilepsy Arm)
-
Study Design: A parallel-group, randomized, unblinded controlled trial.
-
Participants: 990 patients (aged ≥5 years) with newly diagnosed focal epilepsy.
-
Intervention: Participants were randomized to receive Lamotrigine, Levetiracetam, or Zonisamide as first-line treatment.
-
Primary Outcome: Time to 12-month remission from seizures.
-
Key Secondary Outcomes: Time to treatment failure due to adverse events.
Safety and Tolerability
The most frequently reported adverse events associated with Zonisamide treatment in clinical trials include somnolence, irritability, dizziness, nausea, and fatigue. Weight loss and anorexia have also been noted. The SANAD II trial highlighted that treatment failure due to adverse reactions was more common with Zonisamide and Levetiracetam compared to Lamotrigine. Slow titration of Zonisamide at the beginning of treatment can help to improve its tolerability.
Conclusion
Zonisamide is an effective adjunctive therapy for treatment-resistant partial epilepsy in adults, demonstrating significant reductions in seizure frequency compared to placebo. While direct comparative data against other newer AEDs in this specific population are scarce, evidence from systematic reviews and trials in newly diagnosed epilepsy suggests it has a comparable efficacy profile to some alternatives, though with a potentially higher rate of adverse events leading to treatment discontinuation when compared to Lamotrigine as a first-line therapy. The choice of an appropriate AED should be individualized, taking into account the patient's seizure type, comorbidities, and the specific efficacy and tolerability profiles of the available treatments.
References
- 1. Long-Term Efficacy and Safety of Zonisamide Monotherapy in Epilepsy Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zonisamide: Review of Recent Clinical Evidence for Treatment of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized controlled trial of zonisamide for the treatment of refractory partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topamax vs Zonegran | Power [withpower.com]
- 5. Levetiracetam, oxcarbazepine, remacemide and zonisamide for drug resistant localization-related epilepsy: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dezinamide and Other Azetidine Derivatives in Anticonvulsant Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Dezinamide and other emerging azetidine (B1206935) derivatives with potential anticonvulsant properties. The unique structural characteristics of the azetidine ring, a four-membered nitrogen-containing heterocycle, offer a valuable scaffold in medicinal chemistry, imparting molecular rigidity and the potential for enhanced binding affinity to therapeutic targets. This document summarizes key preclinical and clinical data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support ongoing research and development in epilepsy treatment.
Executive Summary
This compound (formerly known as ADD 94057) is an azetidine derivative that has been investigated for its efficacy in treating partial seizures. Its primary mechanism of action is believed to be the blockade of voltage-gated sodium channels, a common target for many antiepileptic drugs. While clinical data for this compound is available, a direct comparison with other preclinical azetidine derivatives is challenging due to the limited public availability of its preclinical efficacy and neurotoxicity data (ED50 and TD50 values). This guide presents the available information to facilitate a broader understanding of the therapeutic potential of this class of compounds.
Data Presentation: A Comparative Look at Efficacy and Safety
The following tables summarize the available quantitative data for this compound and other selected azetidine derivatives. It is important to note the different stages of development and types of data presented (clinical vs. preclinical), which precludes a direct head-to-head comparison.
Table 1: Efficacy Data for this compound and Other Azetidine Derivatives
| Compound | Model | Endpoint | Result | Citation |
| This compound | Human Clinical Trial (n-of-1 design) | Median Seizure Frequency Reduction | 37.9% | [1] |
| Human Clinical Trial (n-of-1 design) | Responder Rate (>50% seizure reduction) | 40% of patients | [1] | |
| Azetidin-2-one Derivative 1 | Mouse Maximal Electroshock (MES) Test | ED50 | 32.08 mg/kg | [2] |
| Azetidin-2-one Derivative 2 | Mouse Subcutaneous Pentylenetetrazole (scPTZ) Test | ED50 | 40.34 mg/kg | [2] |
| (S)-N-[(6-Chloro-2,3-dihydrobenzo[3]dioxin-2-yl)methyl]sulfamide | Mouse Maximal Electroshock (MES) Test | ED50 (oral) | 120 mg/kg | |
| Rat Maximal Electroshock (MES) Test | ED50 (oral) | 43 mg/kg | ||
| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4) | Mouse Maximal Electroshock (MES) Test | ED50 | 62.14 mg/kg | |
| Mouse 6 Hz Test | ED50 | 75.59 mg/kg |
Table 2: Safety and Neurotoxicity Data
| Compound | Test | Endpoint | Result | Citation |
| This compound | Human Clinical Trial | Most Common Adverse Events | Fatigue, light-headedness, abnormal gait | |
| Azetidin-2-one Derivative 1 | Mouse Rotarod Test | TD50 | > 300 mg/kg | |
| (R)-AS-1 | Mouse Rotarod Test | TD50 | > 300 mg/kg | |
| Levetiracetam | Mouse Rotarod Test | TD50 | 1601 mg/kg |
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
This compound and many other anticonvulsant azetidine derivatives exert their effects by modulating the activity of voltage-gated sodium channels (VGSCs). These channels are crucial for the initiation and propagation of action potentials in neurons. In epilepsy, hyperexcitability of neurons can lead to uncontrolled firing and seizures. By binding to VGSCs, these compounds can stabilize the inactivated state of the channel, thereby reducing the number of channels available to open and dampening the excessive neuronal firing.
The "fast inactivation" mechanism is a key process in regulating sodium channel activity. It involves a conformational change in the channel protein that occurs within milliseconds of opening, rendering it non-conductive. This process is crucial for the repolarization of the neuronal membrane and for maintaining the refractory period between action potentials. Anticonvulsants that target this mechanism effectively reduce the sustained high-frequency firing of neurons that is characteristic of seizures.
Experimental Protocols: Standardized Preclinical Evaluation
The following are detailed methodologies for key preclinical experiments used to assess the anticonvulsant efficacy and neurotoxicity of novel compounds.
Maximal Electroshock Seizure (MES) Test
The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animals: Male albino mice (20-25 g).
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
-
Procedure:
-
Animals are administered the test compound or vehicle at a specific time before the test.
-
A drop of saline is applied to the eyes to ensure good electrical contact.
-
Corneal electrodes are placed on the eyes, and an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.
-
The presence or absence of a tonic hindlimb extension is observed. Abolition of the hindlimb extension is considered a positive anticonvulsant effect.
-
-
Endpoint: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is used to identify compounds that can prevent clonic seizures, which are characteristic of absence and myoclonic seizures in humans.
-
Animals: Male albino mice (18-25 g).
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
After a specific pretreatment time, a convulsant dose of pentylenetetrazole (PTZ) (e.g., 85 mg/kg) is injected subcutaneously.
-
Animals are observed for the onset of clonic seizures (characterized by rhythmic muscle contractions) for a period of 30 minutes.
-
The absence of clonic seizures for at least 5 seconds is considered protection.
-
-
Endpoint: The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.
Rotarod Test for Neurotoxicity
The rotarod test is a standard method to assess motor coordination and identify potential neurological deficits or sedative effects of a compound.
-
Animals: Male albino mice (20-30 g).
-
Apparatus: A rotating rod apparatus (rotarod) with adjustable speed.
-
Procedure:
-
Mice are trained to walk on the rotating rod at a constant speed (e.g., 5-10 rpm) for a set period (e.g., 1-2 minutes) for 2-3 consecutive days before the test.
-
On the test day, animals are administered the test compound or vehicle.
-
At the time of peak effect, the mice are placed on the rotarod, which is then set to rotate at a constant or accelerating speed.
-
The time each animal remains on the rod is recorded. An animal is considered to have failed the test if it falls off the rod or passively rotates with it.
-
-
Endpoint: The median toxic dose (TD50), the dose that causes 50% of the animals to fail the test, is calculated.
Conclusion
Azetidine derivatives represent a promising class of compounds for the development of novel anticonvulsant therapies. This compound, with its demonstrated clinical efficacy in partial seizures and its mechanism of action targeting voltage-gated sodium channels, highlights the potential of this chemical scaffold. While a direct preclinical comparison with other azetidine derivatives is currently limited by the availability of data, the information presented in this guide provides a valuable resource for researchers in the field. Further investigation into the structure-activity relationships of various azetidine derivatives, coupled with standardized preclinical testing, will be crucial in identifying new and improved treatments for epilepsy.
References
- 1. This compound for partial seizures: results of an n-of-1 design trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, and anticonvulsant activity of new amides derived from 3-methyl- or 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Inactivation in Voltage-Gated Na(+) Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
